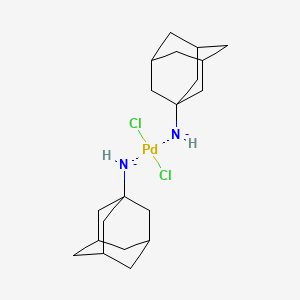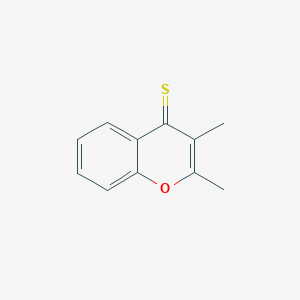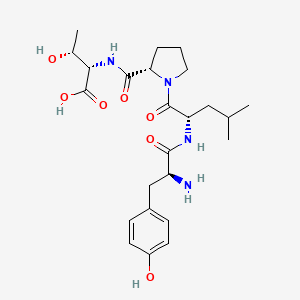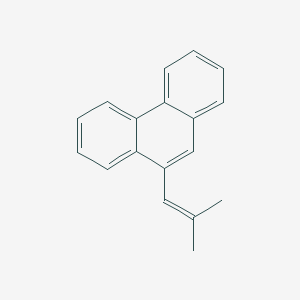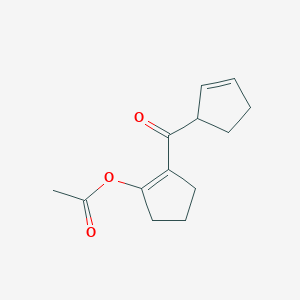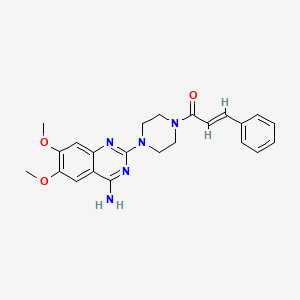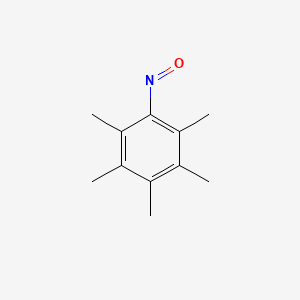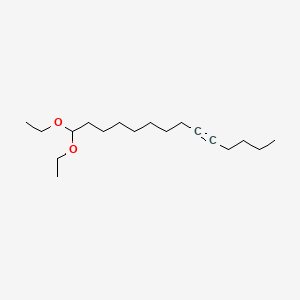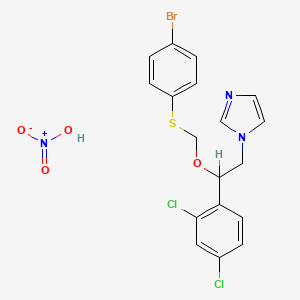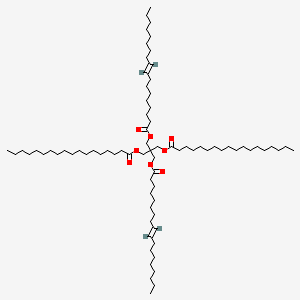![molecular formula C34H68NO4+ B14473712 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- CAS No. 72719-83-6](/img/structure/B14473712.png)
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a propanaminium backbone with two long-chain fatty acid esters, which contribute to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- typically involves the quaternization of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: Tertiary amine (e.g., trimethylamine) and alkyl halide (e.g., tetradecyl bromide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: The tertiary amine is reacted with the alkyl halide to form the quaternary ammonium compound. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new quaternary ammonium compounds with different alkyl groups.
Scientific Research Applications
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and emulsions. The molecular targets include lipid bilayers in cell membranes, where it can disrupt or stabilize the membrane structure. The pathways involved often relate to the compound’s ability to interact with hydrophobic and hydrophilic regions of molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- N,N,N-Trimethyl-2,3-bis[(9Z)-9-octadecen-1-yloxy]-1-propanaminium chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- is unique due to its specific alkyl chain length and the presence of two ester linkages. This structure imparts distinct physicochemical properties, such as its specific surfactant behavior and interaction with lipid membranes, making it particularly useful in specialized applications.
Properties
CAS No. |
72719-83-6 |
|---|---|
Molecular Formula |
C34H68NO4+ |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C34H68NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1 |
InChI Key |
IGKWQNBUDQUOJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

